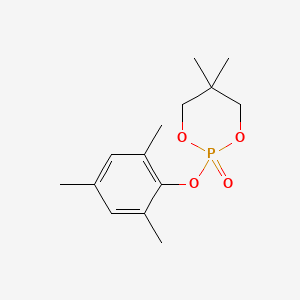
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(2,4,6-trimethylphenoxy)-, 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(2,4,6-trimethylphenoxy)-, 2-oxide typically involves the reaction of appropriate phosphorochloridates with alcohols under controlled conditions. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the formation of the dioxaphosphorinane ring . Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity .
Chemical Reactions Analysis
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(2,4,6-trimethylphenoxy)-, 2-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: Reduction reactions can convert it into lower oxidation state derivatives.
Substitution: It can undergo substitution reactions where the trimethylphenoxy group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(2,4,6-trimethylphenoxy)-, 2-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other phosphorus-containing compounds.
Biology: Its potential biological activity is being explored for use in pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(2,4,6-trimethylphenoxy)-, 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-(2,4,6-trimethylphenoxy)-, 2-oxide can be compared with other similar compounds such as:
1,3,2-Dioxaphosphorinane derivatives: These compounds share the dioxaphosphorinane ring but differ in their substituents.
Phosphorochloridates: These are precursors used in the synthesis of dioxaphosphorinane compounds.
Phosphorus-containing flame retardants: These compounds have similar applications in industry but may differ in their chemical structure and properties
This compound’s unique combination of structural features and reactivity makes it a valuable subject for ongoing research and development.
Properties
CAS No. |
72018-09-8 |
|---|---|
Molecular Formula |
C14H21O4P |
Molecular Weight |
284.29 g/mol |
IUPAC Name |
5,5-dimethyl-2-(2,4,6-trimethylphenoxy)-1,3,2λ5-dioxaphosphinane 2-oxide |
InChI |
InChI=1S/C14H21O4P/c1-10-6-11(2)13(12(3)7-10)18-19(15)16-8-14(4,5)9-17-19/h6-7H,8-9H2,1-5H3 |
InChI Key |
BTCQUAFZBKNMIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)OP2(=O)OCC(CO2)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















